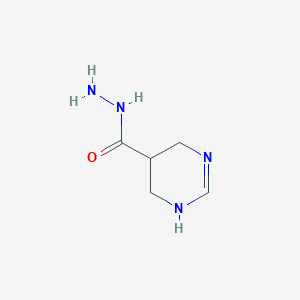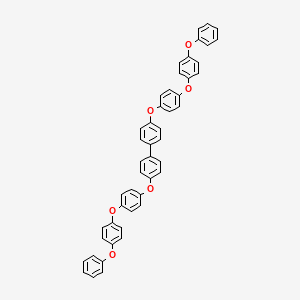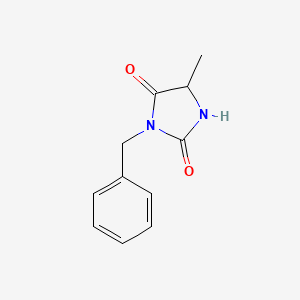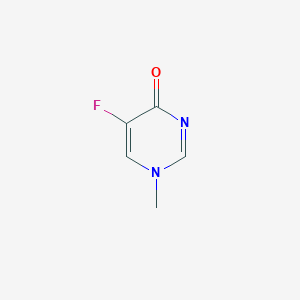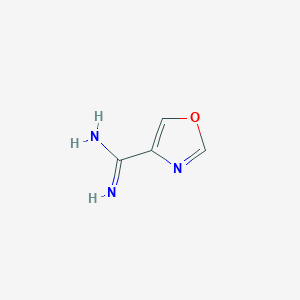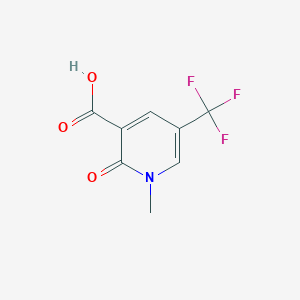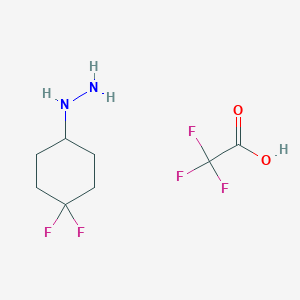
(4,4-Difluorocyclohexyl)hydrazine 2,2,2-trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,4-Difluorocyclohexyl)hydrazine 2,2,2-trifluoroacetate is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a difluorocyclohexyl group attached to a hydrazine moiety, which is further stabilized by a trifluoroacetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Difluorocyclohexyl)hydrazine 2,2,2-trifluoroacetate typically involves the reaction of 4,4-difluorocyclohexanone with hydrazine hydrate in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired hydrazine derivative. The resulting product is then treated with trifluoroacetic acid to obtain the trifluoroacetate salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4,4-Difluorocyclohexyl)hydrazine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The difluorocyclohexyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Azo compounds
Reduction: Amines
Substitution: Substituted cyclohexyl derivatives
Aplicaciones Científicas De Investigación
(4,4-Difluorocyclohexyl)hydrazine 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (4,4-Difluorocyclohexyl)hydrazine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The difluorocyclohexyl group enhances the compound’s stability and bioavailability, while the trifluoroacetate group aids in its solubility and cellular uptake.
Comparación Con Compuestos Similares
Similar Compounds
- (4,4-Difluorocyclohexyl)amine
- (4,4-Difluorocyclohexyl)methylamine
- (4,4-Difluorocyclohexyl)hydrazine
Uniqueness
(4,4-Difluorocyclohexyl)hydrazine 2,2,2-trifluoroacetate is unique due to the presence of both the hydrazine and trifluoroacetate groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability, solubility, and potential for diverse applications in scientific research.
Propiedades
Fórmula molecular |
C8H13F5N2O2 |
|---|---|
Peso molecular |
264.19 g/mol |
Nombre IUPAC |
(4,4-difluorocyclohexyl)hydrazine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H12F2N2.C2HF3O2/c7-6(8)3-1-5(10-9)2-4-6;3-2(4,5)1(6)7/h5,10H,1-4,9H2;(H,6,7) |
Clave InChI |
RPHAWNLAWHQANC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1NN)(F)F.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



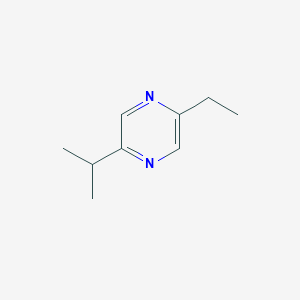

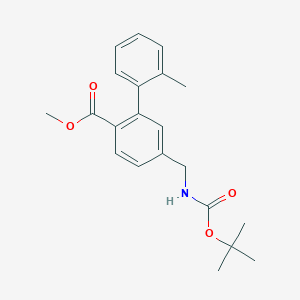
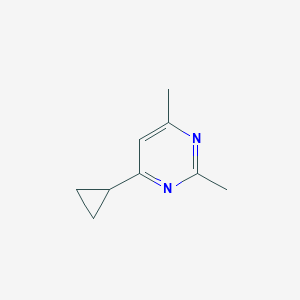
![4-Amino-3-cyano-[1,2,3]triazolo[1,5-a]pyrazine-6-carboxylic acid](/img/structure/B15246482.png)

